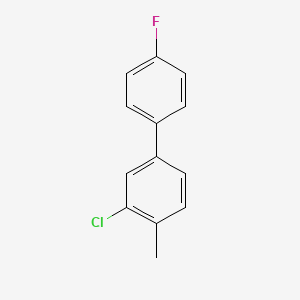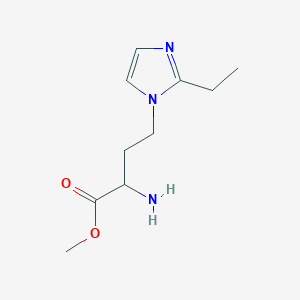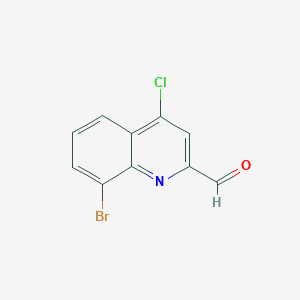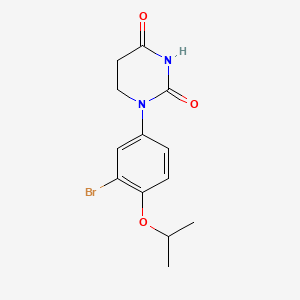
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene is an organic compound with the molecular formula C13H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a fluorophenyl group, and a methyl group
Métodos De Preparación
The synthesis of 2-Chloro-4-(4-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of bromo derivatives with substituted thiophenols .
Análisis De Reacciones Químicas
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of inflammatory mediators by interfering with signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene can be compared with other similar compounds, such as:
2-Chloro-4-fluorophenol: This compound has a similar structure but lacks the methyl group.
1,4-Dimethylbenzene: This compound has two methyl groups instead of the chlorine and fluorophenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
1214380-09-2 |
|---|---|
Fórmula molecular |
C13H10ClF |
Peso molecular |
220.67 g/mol |
Nombre IUPAC |
2-chloro-4-(4-fluorophenyl)-1-methylbenzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3 |
Clave InChI |
KXKWMVMCGWCQMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)

![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)



![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)





